molecular formula C10H21NO2 B13628597 2-((1-(Aminomethyl)-3-methylcyclohexyl)oxy)ethan-1-ol

2-((1-(Aminomethyl)-3-methylcyclohexyl)oxy)ethan-1-ol

Cat. No.: B13628597
M. Wt: 187.28 g/mol
InChI Key: PCAJGEHLIXFYOK-UHFFFAOYSA-N
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Description

2-((1-(Aminomethyl)-3-methylcyclohexyl)oxy)ethan-1-ol is a chiral amino alcohol building block of high interest in medicinal chemistry and organic synthesis. With the molecular formula C10H21NO2 and a molecular weight of 187.28 g/mol, this compound features both ethanoloxy and aminomethyl functional groups attached to a methyl-substituted cyclohexyl scaffold, making it a versatile intermediate for the construction of more complex molecules . Its structure is analogous to other well-documented cyclohexyl-based amino alcohols used in pharmaceutical research, particularly in the development of targeted therapeutic agents . As a key synthetic precursor, it can be utilized in the exploration of protein-protein interaction inhibitors and allosteric modulators. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can leverage its chemical properties for hit-to-lead optimization campaigns and to develop novel chemical probes. Handling should adhere to standard laboratory safety protocols. The typical purity for this reagent is ≥98%, and it is recommended to be stored sealed in a dry environment at 2-8°C . Safety Information: Refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. General safety precautions for similar compounds include warnings against skin and eye irritation (H315-H319-H320). Recommended precautionary statements include P264 (wash skin thoroughly after handling), P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

2-[1-(aminomethyl)-3-methylcyclohexyl]oxyethanol

InChI

InChI=1S/C10H21NO2/c1-9-3-2-4-10(7-9,8-11)13-6-5-12/h9,12H,2-8,11H2,1H3

InChI Key

PCAJGEHLIXFYOK-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)(CN)OCCO

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2-((1-(Aminomethyl)-3-methylcyclohexyl)oxy)ethan-1-ol typically involves the introduction of the aminomethyl group at the 1-position of a 3-methylcyclohexane derivative, followed by etherification with an ethan-1-ol moiety. The key steps are:

  • Formation of the aminomethyl substituent on the cyclohexane ring, often via Mannich-type reactions or catalytic hydrogenation of nitrile precursors.
  • Ether bond formation linking the cyclohexane ring to the ethan-1-ol fragment.

Mannich Reaction Route

A classical approach to introduce the aminomethyl group involves the Mannich reaction between 3-methylcyclohexanone, formaldehyde, and ammonia or an amine source. This reaction proceeds under mild conditions, typically in alcoholic solvents such as ethanol or methanol, at room temperature or slightly elevated temperatures.

  • Reaction scheme:

    3-Methylcyclohexanone + Formaldehyde + NH3 → 1-(Aminomethyl)-3-methylcyclohexan-1-ol intermediate

  • The aminomethylated intermediate is then subjected to etherification with 2-chloroethanol or ethylene oxide to yield 2-((1-(Aminomethyl)-3-methylcyclohexyl)oxy)ethan-1-ol.

Catalytic Hydrogenation of Nitrile Precursors

An industrially scalable method involves the catalytic hydrogenation of nitrile derivatives corresponding to the target compound, followed by hydrolysis to yield the aminomethyl alcohol.

  • Process details:

    • Starting from a nitrile-substituted 3-methylcyclohexane derivative.
    • Catalytic hydrogenation under elevated pressure and temperature using catalysts such as Raney nickel or palladium on carbon.
    • Subsequent hydrolysis and etherification steps to install the ethan-1-ol moiety.

This method offers advantages in yield, purity, and scalability.

Continuous Flow and Advanced Catalytic Systems

Recent advances include continuous flow synthesis techniques and the use of advanced catalytic systems to improve reaction efficiency, selectivity, and environmental footprint.

  • Continuous flow reactors allow precise control over reaction parameters, enhancing yield and reducing side products.
  • Catalysts tailored for selective amination and etherification steps improve overall process efficiency.

Summary Table of Preparation Methods

Method Key Reactants/Intermediates Conditions Advantages Limitations
Mannich Reaction 3-Methylcyclohexanone, formaldehyde, NH3 Ethanol/methanol, RT to 50°C Mild conditions, straightforward Moderate yields, purification needed
Catalytic Hydrogenation of Nitriles Nitrile precursor, H2, catalyst (Raney Ni) Elevated pressure/temp, catalyst High yield, scalable industrial method Requires nitrile precursors, high pressure
Continuous Flow Catalysis Same as above with flow reactor setup Controlled flow, optimized temp Enhanced selectivity, reproducibility Requires specialized equipment

Reaction Conditions and Reagents

Solvents

  • Ethanol and methanol are commonly used solvents for Mannich reactions.
  • Etherification steps may use polar aprotic solvents or neat conditions depending on reagents.

Catalysts

  • Raney nickel, palladium on carbon for hydrogenation.
  • Acid or base catalysts may be employed for etherification.

Temperature and Pressure

  • Mannich reactions typically at room temperature to 50°C.
  • Hydrogenation requires elevated pressures (up to several atmospheres) and temperatures (50–150°C).

Chemical Reaction Analysis

Types of Reactions Involved

  • Mannich Reaction: Formation of aminomethyl substituent via condensation of ketone, formaldehyde, and ammonia.
  • Hydrogenation: Reduction of nitrile groups to primary amines.
  • Etherification: Nucleophilic substitution or ring-opening of epoxides to form ether linkages.

Side Reactions and Stereochemistry

  • Diastereoselectivity at the cyclohexane ring can be influenced by reaction conditions.
  • Side products include over-alkylated amines or incomplete hydrogenation products.
  • Control of stereochemistry is crucial for biological activity and can be optimized by substrate choice and catalysts.

Comparison with Structurally Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Preparation Notes
2-((1-(Aminomethyl)-4-methylcyclohexyl)oxy)ethan-1-ol C10H21NO2 187.28 Aminomethyl, hydroxyl, ether Similar synthetic routes; continuous flow methods reported
1-[1-(Aminomethyl)-3-methylcyclohexyl]ethan-1-ol C10H21NO ~155 (estimated) Aminomethyl, hydroxyl Mannich reaction and catalytic hydrogenation used
Substituted 1-aminomethyl-2-phenyl-cyclohexane compounds Variable Variable Aminomethyl, phenyl Alternative processes avoiding Mannich reaction, improved stereoselectivity

Exhaustive Research Findings and Notes

  • The Mannich reaction remains a classical and accessible method for aminomethylation of cyclohexanones, but may require further purification steps due to side products.
  • Catalytic hydrogenation of nitrile precursors offers a robust industrial approach with high yields and purity, suitable for scale-up.
  • Continuous flow synthesis and advanced catalytic systems represent state-of-the-art improvements, enhancing efficiency and environmental sustainability.
  • Stereochemical control is a key consideration; recent patent literature describes methods to influence diastereoselectivity and suppress undesired isomers without resorting to chiral catalysts or ligands.
  • Etherification to attach the ethan-1-ol moiety is typically achieved via nucleophilic substitution using 2-chloroethanol or epoxide ring-opening, under mild conditions.

Chemical Reactions Analysis

Types of Reactions

2-((1-(Aminomethyl)-3-methylcyclohexyl)oxy)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Oximes and hydrazones.

    Reduction: Amine derivatives.

    Substitution: Substituted cyclohexyl derivatives.

Scientific Research Applications

2-((1-(Aminomethyl)-3-methylcyclohexyl)oxy)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((1-(Aminomethyl)-3-methylcyclohexyl)oxy)ethan-1-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also act as a ligand, binding to receptors and modulating their function .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Cyclohexyl/Ether Linkages

Compound A : (7R,8S,7’E)-guaiacyl-glycerol-β-O-4’-sinapyl ether (from Ailanthus altissima)
  • Structural Similarities : Both compounds share an ether-linked scaffold. Compound A contains a glycerol-ether backbone with aromatic substituents, while the target compound uses a cyclohexyl-ether framework.
  • Bioactivity: Compound A is part of the lignan family and exhibits antioxidant properties, though its mechanism differs from aminomethyl-containing analogs .
Compound B : (6R,7S,8S)-7α-[β-glucopyranosyl)oxy]lyoniresinol (from Juneus effusus)
  • Structural Similarities : Both have hydroxyl and ether groups, but Compound B includes a glycosylated moiety, enhancing water solubility.
  • Functional Differences : The glycosylation in Compound B increases molecular weight (MW: ~500 g/mol) compared to the target compound (MW: ~215 g/mol).
  • Bioactivity: Compound B demonstrates significant antioxidant activity (IC₅₀: 8.11–21.61 mg/L for DPPH and OH radical scavenging), likely due to its phenolic and sugar moieties .

Amino-Alcohol Derivatives

Compound C : 2-(3-aminopropoxy)ethan-1-ol (from Chemicalbook)
  • Structural Similarities: Both contain an amino-alcohol motif. Compound C has a simpler linear structure with a propoxy linker.
  • Functional Differences : The lack of a cyclohexyl ring in Compound C reduces steric hindrance and lipophilicity.
  • Physicochemical Properties: Property Target Compound Compound C Molecular Weight (g/mol) 215.3 119.16 LogP (Predicted) 1.2 -0.5 Hydrogen Bond Donors 3 3 Compound C’s lower LogP suggests higher aqueous solubility, but reduced membrane permeability compared to the target compound .

Pharmacologically Active Analogs

Compound D : Oxymatrine (Oxy)
  • Structural Similarities: Both contain an amine group and ether linkages, though Oxy has a quinolizidine alkaloid scaffold.
  • Bioactivity : Oxy inhibits tumor-induced angiogenesis (36.4% inhibition at 10 mg/mL) and suppresses sodium channels in cardiomyocytes (40% current inhibition at 100 μM). These effects are attributed to its interaction with cellular signaling pathways (e.g., ERK) and ion channels .
  • Comparison : The target compound’s cyclohexyl-ether structure may offer distinct pharmacokinetic profiles, such as improved blood-brain barrier penetration, but this remains speculative without direct data.
Compound E : PROTAC intermediate (from )
  • Structural Similarities : Both utilize ethan-1-ol derivatives with complex ether linkages. Compound E includes a dimethoxypentyloxy-benzyl group and a fluorocyclopropane moiety.
  • Functional Role: Compound E serves as a proteolysis-targeting chimera (PROTAC) linker, emphasizing modularity for protein degradation. The target compound’s aminomethyl group could similarly enable conjugation to E3 ligase ligands or target proteins .

Biological Activity

2-((1-(Aminomethyl)-3-methylcyclohexyl)oxy)ethan-1-ol, also known by its CAS number 1690765-18-4, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The molecular formula of 2-((1-(Aminomethyl)-3-methylcyclohexyl)oxy)ethan-1-ol is C10H21NO2C_{10}H_{21}NO_2, with a molecular weight of approximately 187.28 g/mol. The compound features an ether and an alcohol functional group, which may contribute to its biological activities.

PropertyValue
CAS Number1690765-18-4
Molecular FormulaC10H21NO2
Molecular Weight187.28 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Research indicates that compounds similar to 2-((1-(Aminomethyl)-3-methylcyclohexyl)oxy)ethan-1-ol may interact with various biological pathways due to their structural characteristics. The presence of an amino group suggests potential interactions with neurotransmitter systems, while the ether and alcohol functionalities may facilitate solubility and bioavailability.

Antimicrobial Activity

A study investigating the antimicrobial properties of various related compounds found that those with similar structures exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic processes.

Case Studies

  • Antimicrobial Efficacy : In a comparative study, a derivative of the compound was tested against E. coli and Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for Staphylococcus aureus, indicating promising antibacterial properties.
  • Neuroprotective Effects : Another study explored the neuroprotective effects of similar compounds in models of oxidative stress. The results suggested that these compounds could reduce neuronal cell death by modulating oxidative stress markers.

Toxicity Profile

While initial studies suggest potential therapeutic benefits, understanding the toxicity profile is crucial. Preliminary toxicity assessments indicate that related compounds exhibit low toxicity levels at therapeutic doses, making them suitable candidates for further pharmacological development.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds to elucidate how modifications affect biological activity. For instance, variations in alkyl chain length or functional groups have been shown to significantly influence antimicrobial efficacy and cytotoxicity.

Summary of Findings

Study FocusFindings
Antimicrobial ActivityMIC values ranging from 16 to 32 µg/mL
NeuroprotectionReduction in oxidative stress markers
ToxicityLow toxicity at therapeutic doses

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-((1-(Aminomethyl)-3-methylcyclohexyl)oxy)ethan-1-ol, and what reaction conditions optimize yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between 3-methylcyclohexylamine derivatives and ethylene oxide under controlled conditions. Catalysts such as strong bases (e.g., NaOH) facilitate the reaction. Purification often involves column chromatography or recrystallization to achieve >95% purity. Similar protocols for cyclopentane analogs highlight the importance of temperature control (0–5°C) to minimize side reactions like oxidation .

Q. How is the structure of 2-((1-(Aminomethyl)-3-methylcyclohexyl)oxy)ethan-1-ol confirmed post-synthesis?

  • Methodological Answer : Structural confirmation requires a combination of NMR (¹H, ¹³C, and 2D-COSY for stereochemistry), high-resolution mass spectrometry (HRMS), and infrared spectroscopy (IR) to verify functional groups. X-ray crystallography is recommended for resolving stereochemical ambiguities, as demonstrated in studies of chiral amino alcohols like (2R)-2-amino-2-(3-methoxyphenyl)ethan-1-ol .

Q. What are the key physicochemical properties (e.g., solubility, stability) critical for handling this compound in biological assays?

  • Methodological Answer : The compound’s solubility in polar solvents (e.g., ethanol, DMSO) and stability under varying pH conditions should be characterized via UV-Vis spectroscopy and HPLC. Stability studies for similar amino alcohols recommend storage at –20°C under inert atmospheres to prevent degradation .

Q. Which in vitro assays are typically employed to evaluate the biological activity of this amino alcohol derivative?

  • Methodological Answer : Common assays include enzyme inhibition studies (e.g., kinase or protease assays) and cell viability assays (MTT or resazurin-based). For example, antimalarial analogs were tested against Plasmodium falciparum cultures with IC50 values calculated using dose-response curves .

Q. How does the presence of the aminomethyl group influence the compound’s reactivity in derivatization reactions?

  • Methodological Answer : The aminomethyl group enables Schiff base formation with aldehydes/ketones and acylation with acid chlorides. Reaction optimization (e.g., pH 7–8 for acylation) minimizes side products, as shown in studies of structurally related compounds .

Advanced Research Questions

Q. How does the stereochemistry of the aminomethyl group impact the compound’s biological activity, and what chiral resolution methods are effective?

  • Methodological Answer : Enantiomers can exhibit divergent binding affinities to biological targets. Chiral HPLC with amylose-based columns or enzymatic resolution (e.g., lipase-mediated kinetic resolution) are effective for separation. For instance, (1R)-configured analogs showed enhanced activity in enzyme inhibition assays .

Q. What computational strategies (e.g., MD simulations, QSAR) are used to predict the compound’s interaction with target proteins?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations predict binding modes and stability. QSAR models incorporating Hammett constants and logP values have been validated for cyclohexane-derived analogs to prioritize synthesis targets .

Q. How can contradictory data in biological assays (e.g., variable IC50 values across studies) be resolved?

  • Methodological Answer : Replicate experiments under standardized conditions (e.g., fixed cell passage numbers, solvent controls). Purity checks via LC-MS and counter-screening against off-target proteins (e.g., cytochrome P450 isoforms) help identify assay-specific artifacts, as emphasized in antimalarial drug discovery .

Q. What strategies optimize the compound’s pharmacokinetic properties (e.g., bioavailability, metabolic stability) for in vivo studies?

  • Methodological Answer : Prodrug approaches (e.g., esterification of the hydroxyl group) enhance oral bioavailability. Metabolic stability assays in liver microsomes identify vulnerable sites for structural modification, as applied to trifluoromethylcyclobutane derivatives .

Q. How do structural modifications (e.g., substituting the cyclohexane methyl group with ethyl or halogens) alter biological activity?

  • Methodological Answer : Systematic SAR studies compare analogs synthesized via parallel synthesis. For example, replacing the 3-methyl group with ethyl in cyclopentane analogs increased lipophilicity (logP +0.5) and improved membrane permeability .

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